molecular formula C10H12ClN2OPS B13744279 Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane CAS No. 19675-24-2

Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane

Cat. No.: B13744279
CAS No.: 19675-24-2
M. Wt: 274.71 g/mol
InChI Key: ZRMNKRSOCPPECN-UHFFFAOYSA-N
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Description

Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane: is a complex organophosphorus compound featuring aziridine rings, a chlorophenoxy group, and a sulfanylidene-lambda5-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane typically involves the reaction of aziridine derivatives with chlorophenoxyphosphane compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. For instance, aziridine can be synthesized through the reaction of ethylenimine with benzonitrile N-oxides .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine rings or the chlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted aziridine or chlorophenoxy derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of novel polymers and materials with specific properties .

Biology and Medicine: In medicinal chemistry, Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane is explored for its potential anticancer properties. Aziridine-containing compounds have shown significant activity against various cancer cell lines .

Industry: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to form strong chemical bonds and its stability under various conditions .

Mechanism of Action

The mechanism of action of Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane involves the interaction of its aziridine rings with biological molecules. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with DNA or proteins, thereby exerting cytotoxic effects . The chlorophenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to specific molecular targets.

Comparison with Similar Compounds

Uniqueness: Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane is unique due to the presence of both aziridine rings and a chlorophenoxy group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

19675-24-2

Molecular Formula

C10H12ClN2OPS

Molecular Weight

274.71 g/mol

IUPAC Name

bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H12ClN2OPS/c11-9-1-3-10(4-2-9)14-15(16,12-5-6-12)13-7-8-13/h1-4H,5-8H2

InChI Key

ZRMNKRSOCPPECN-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=S)(N2CC2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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